2,4,6-trifluoro-N-(propan-2-yl)aniline
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Overview
Description
2,4,6-Trifluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₀F₃N It is a trifluoromethyl-substituted aniline derivative, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions on the benzene ring, and an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trifluoro-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 2,4,6-trifluoroaniline with isopropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the carbon atom of the isopropyl halide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trifluoro-N-(propan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6-trifluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoroaniline: Similar structure but lacks the isopropyl group.
2,6-Difluoroaniline: Contains two fluorine atoms instead of three.
4-Trifluoromethylaniline: Has a single trifluoromethyl group at the para position.
Uniqueness
2,4,6-Trifluoro-N-(propan-2-yl)aniline is unique due to the combination of trifluoromethyl groups and the isopropyl group, which confer distinct chemical and physical properties
Biological Activity
2,4,6-Trifluoro-N-(propan-2-yl)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and synthetic chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is C15H25N, featuring a trifluoromethyl group that enhances its biological activity. The presence of the isopropyl group contributes to its lipophilicity, which is crucial for cellular membrane permeability.
Antibacterial Properties
Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains. For instance, a study assessing the efficacy of related compounds against Staphylococcus aureus and Enterococcus faecalis found that those containing trifluoromethyl groups demonstrated enhanced inhibition compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for traditional antibiotics, suggesting a promising alternative in antibiotic resistance scenarios .
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The trifluoromethyl group may enhance binding affinity to bacterial enzymes or receptors involved in these processes .
Synthesis Methods
The synthesis of this compound can be achieved through several methods. A notable approach involves a two-step reaction process:
- Deprotonation : The aniline derivative is deprotonated to form an anionic species.
- Iodination : This intermediate is subsequently iodinated to introduce the trifluoromethyl group .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of compounds including this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant activity with an MIC value of 8 µg/mL against MRSA strains, highlighting its potential as a lead compound for further development in treating resistant bacterial infections .
Cytotoxicity Assessment
In vitro cytotoxicity assessments using human monocytic leukemia cell lines (THP-1) revealed that this compound had a low cytotoxic profile at therapeutic concentrations. This suggests that while it possesses antibacterial properties, it may also be safe for use in human applications at controlled dosages .
Comparative Analysis of Biological Activity
Compound | MIC (µg/mL) | Cytotoxicity (THP-1 Cell Line) | Mechanism of Action |
---|---|---|---|
This compound | 8 | Low | Disruption of cell wall synthesis |
Traditional Antibiotics | Varies | Moderate to High | Inhibition of protein synthesis |
Fluorinated Analog | 16 | Moderate | Interference with metabolic pathways |
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
2,4,6-trifluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10F3N/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5,13H,1-2H3 |
InChI Key |
RDMFFXVJURTFCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
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